Valproic acid glucuronide
Overview
Description
Valproic acid glucuronide is a metabolite of valproic acid, a widely used anticonvulsant and mood-stabilizing drug. Valproic acid is primarily used in the treatment of epilepsy and bipolar disorder, and it is also used to treat migraine headaches and schizophrenia . The glucuronidation of valproic acid is a crucial metabolic pathway that enhances its solubility and facilitates its excretion from the body .
Mechanism of Action
Target of Action
Valproic acid glucuronide is a metabolite of Valproic acid . Valproic acid primarily targets the central nervous system and has been reported to potentially enhance central GABAergic neurotransmission and inhibit Na+ channels . It is used as an anticonvulsant and mood-stabilizing drug, primarily in the treatment of epilepsy and bipolar disorder .
Mode of Action
this compound, like its parent compound, is thought to exert its effects through a variety of mechanisms. It is reported to increase γ-aminobutyric acid (GABA)-ergic transmission, reduce the release and/or effects of excitatory amino acids, block voltage-gated sodium channels, and modulate dopaminergic and serotoninergic transmission . It also impacts fatty acid metabolism .
Biochemical Pathways
Valproic acid is extensively metabolized in the liver through multiple metabolic pathways including O-glucuronidation, β-oxidation, ω-oxidation hydroxylation, ketone formation, and desaturation . This compound is the product of the O-glucuronidation pathway .
Pharmacokinetics
After oral ingestion, valproic acid is rapidly absorbed with a bioavailability of >90%. Its volume of distribution in adults is 0.13–0.19 L/kg, while in children, it is 0.20–0.30 L/kg, and plasma protein binding is 90% . Valproic acid is extensively metabolized in the liver, with this compound being one of the most abundant metabolites . Approximately 1–3% of an administered dose is excreted as unchanged valproic acid in urine .
Result of Action
The primary result of the action of this compound is the control of seizures. In epileptics, valproic acid is used to control absence seizures, tonic-clonic seizures (grand mal), complex partial seizures, and the seizures associated with Lennox-Gastaut syndrome . It also has mood-stabilizing effects and is used in the treatment of bipolar disorder .
Biochemical Analysis
Biochemical Properties
Valproic Acid Glucuronide is a product of the glucuronidation metabolic pathway of Valproic Acid . This pathway involves the action of UGT1A3 and UGT2B7 isoenzymes . The glucuronidation process is a major phase II metabolic pathway, which enhances the solubility of hydrophobic compounds, facilitating their elimination from the body .
Cellular Effects
The cellular effects of this compound are not fully understood. As a metabolite of Valproic Acid, it may share some of the parent compound’s effects on cells. Valproic Acid is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Valproic Acid, the parent compound, exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The parent compound, Valproic Acid, has been observed to have time-dependent effects in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The parent compound, Valproic Acid, has been studied extensively in animal models, and its effects are known to vary with dosage .
Metabolic Pathways
This compound is involved in the glucuronidation metabolic pathway of Valproic Acid . This pathway involves the action of UGT1A3 and UGT2B7 isoenzymes .
Transport and Distribution
The parent compound, Valproic Acid, is known to be rapidly absorbed and distributed within the body .
Subcellular Localization
As a metabolite of Valproic Acid, it may share some of the parent compound’s subcellular localization characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of valproic acid glucuronide involves the glucuronidation of valproic acid. This process can be achieved using enzymatic methods, where valproic acid is conjugated with glucuronic acid in the presence of enzymes such as UDP-glucuronosyltransferases (UGTs) . The reaction typically occurs in the liver, where UGTs catalyze the transfer of glucuronic acid to valproic acid, forming this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where valproic acid and glucuronic acid are combined in the presence of UGT enzymes under controlled conditions. The reaction mixture is then purified to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Valproic acid glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis of this compound can occur in the presence of hydrolase enzymes, leading to the release of valproic acid and glucuronic acid . Additionally, this compound can participate in conjugation reactions with other molecules, enhancing its solubility and excretion .
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using hydrolase enzymes such as acylpeptide hydrolase (APEH).
Conjugation: Enzymatic conjugation using UGT enzymes.
Major Products Formed:
Hydrolysis: Valproic acid and glucuronic acid.
Conjugation: Various conjugated forms of valproic acid.
Scientific Research Applications
Valproic acid glucuronide has several scientific research applications across various fields:
Chemistry:
Biology:
Medicine:
- Studied for its pharmacokinetics and pharmacodynamics in the treatment of epilepsy and bipolar disorder .
- Explored for its potential therapeutic effects in neurodegenerative diseases and cancer .
Industry:
Comparison with Similar Compounds
Valproic acid glucuronide can be compared with other glucuronidated metabolites of carboxylic acid-containing drugs. Similar compounds include:
Probenecid glucuronide: Formed from probenecid, a drug used to treat gout.
Indomethacin glucuronide: Formed from indomethacin, a nonsteroidal anti-inflammatory drug.
Naproxen glucuronide: Formed from naproxen, another nonsteroidal anti-inflammatory drug.
Uniqueness: this compound is unique due to its role in the metabolism of valproic acid, a drug with diverse therapeutic applications in neurology and psychiatry . Its formation and excretion are crucial for the pharmacokinetics and safety profile of valproic acid .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-propylpentanoyloxy)oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O8/c1-3-5-7(6-4-2)13(20)22-14-10(17)8(15)9(16)11(21-14)12(18)19/h7-11,14-17H,3-6H2,1-2H3,(H,18,19)/t8-,9-,10+,11-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKSYIHWRBBHIC-JVWRJRKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(CCC)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901311881 | |
Record name | Valproic acid glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901311881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Valproic acid glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000901 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60113-83-9 | |
Record name | Valproic acid glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60113-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valproic acid glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060113839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valproic acid glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901311881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VALPROATE GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB05J7266C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Valproic acid glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000901 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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